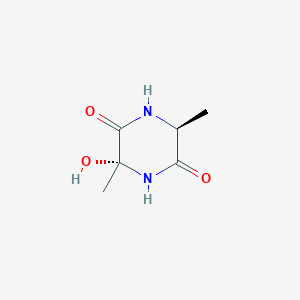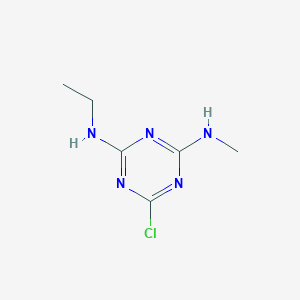
2-Cloro-4-metilamino-6-etilamino-S-triazina
Descripción general
Descripción
“2-Chloro-4-methylamino-6-ethylamino-S-triazine” is a chemical compound with the molecular formula C6H10ClN5 . It is a colorless or white, odorless, crystalline powder . It is a toxicologically important compound and has been used as a herbicide .
Molecular Structure Analysis
The molecule contains a total of 22 atoms. There are 10 Hydrogen atoms, 6 Carbon atoms, 5 Nitrogen atoms, and 1 Chlorine atom .Aplicaciones Científicas De Investigación
Aplicación de herbicidas
2-Cloro-4-metilamino-6-etilamino-S-triazina es estructuralmente similar a la simazina, un herbicida altamente selectivo. Se utiliza en la agricultura para controlar las malas hierbas en cultivos como el maíz, que es resistente a sus efectos tóxicos, a diferencia del trigo y la avena .
Síntesis de derivados de triazina
Este compuesto sirve como precursor en la síntesis de varios derivados de 1,3,5-triazina. Estos derivados se crean mediante reacciones de sustitución nucleofílica secuenciales y pueden contener diversos grupos funcionales para diferentes aplicaciones .
Actividad antimalárica
Algunos derivados de 1,3,5-triazina exhiben propiedades antimaláricas. Se investigan por su potencial para inhibir el crecimiento de parásitos causantes de la malaria .
Propiedades antimicrobianas
Estos derivados también muestran promesa como agentes antimicrobianos contra una variedad de bacterias y hongos, lo que contribuye a su posible uso en tratamientos médicos .
Investigación anticancerígena
La investigación sobre los derivados de 1,3,5-triazina incluye la evaluación de su eficacia como agentes anticancerígenos. Pueden inhibir la proliferación de células cancerosas .
Aplicaciones antivirales
Las actividades antivirales de los derivados de triazina los convierten en candidatos para el tratamiento de infecciones virales. Se están llevando a cabo estudios para determinar su eficacia contra varios virus .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-Chloro-4-methylamino-6-ethylamino-S-triazine are yet to be fully identified. It is known that this compound has herbicidal properties .
Mode of Action
It is believed to interact with its targets in a way that disrupts their normal functioning, leading to the herbicidal effects observed .
Biochemical Pathways
It is believed that the compound interferes with the normal functioning of certain enzymes, disrupting the biochemical pathways they are involved in .
Pharmacokinetics
The compound has a molecular weight of 18763, and a density of 1374g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
It is known that the compound has herbicidal properties, suggesting that it may cause damage or death to certain types of plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methylamino-6-ethylamino-S-triazine. For example, the pH of the solution in which the compound is present can affect its degradation rate . More research is needed to fully understand how various environmental factors influence the action of this compound.
Propiedades
IUPAC Name |
6-chloro-2-N-ethyl-4-N-methyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN5/c1-3-9-6-11-4(7)10-5(8-2)12-6/h3H2,1-2H3,(H2,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWNNIQSVZUJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184855 | |
| Record name | 2-Chloro-4-methylamino-6-ethylamino-s-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3084-92-2 | |
| Record name | 2-Chloro-4-methylamino-6-ethylamino-s-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-methylamino-6-ethylamino-s-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




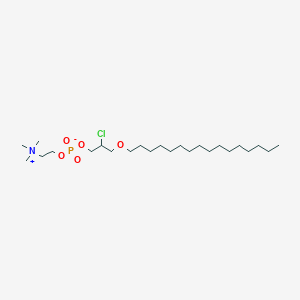

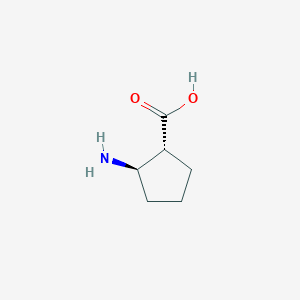




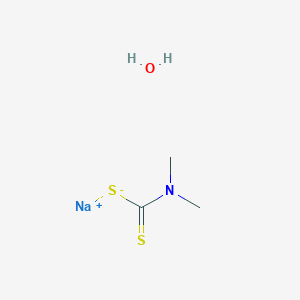
![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)



